1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine
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Overview
Description
1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine is a chemical compound with the molecular formula C14H20BrN3O3. It is a piperidine derivative that features a bromopyrimidine moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Mechanism of Action
- The primary target of this compound is not explicitly mentioned in the literature I found. However, piperidine derivatives, including 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine, are essential synthetic fragments for designing drugs. They play a significant role in the pharmaceutical industry and are present in various classes of pharmaceuticals and alkaloids .
Target of Action
Researchers continue to explore piperidine derivatives for drug development, making them a fascinating area of study . If you need more information or have additional questions, feel free to ask! 😊
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine typically involves the following steps:
Protection of Piperidine: The piperidine ring is protected using tert-butoxycarbonyl (Boc) to form 1-Boc-piperidine.
Bromopyrimidine Coupling: The protected piperidine is then coupled with 5-bromopyrimidine-2-ol under basic conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high yield and purity.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyrimidine moiety can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the pyrimidine moiety.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.
Deprotected Amine: Removal of the Boc group yields the free amine, which can be further functionalized.
Scientific Research Applications
1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Comparison with Similar Compounds
Similar Compounds
1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine: Similar in structure but with a pyrrolidine ring instead of a piperidine ring.
1-Boc-3-(5-Bromopyrimidin-2-yloxy)morpholine: Contains a morpholine ring, offering different steric and electronic properties.
Uniqueness
1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine is unique due to its specific combination of a piperidine ring and a bromopyrimidine moiety, making it a versatile intermediate in various synthetic pathways .
Properties
IUPAC Name |
tert-butyl 3-(5-bromopyrimidin-2-yl)oxypiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O3/c1-14(2,3)21-13(19)18-6-4-5-11(9-18)20-12-16-7-10(15)8-17-12/h7-8,11H,4-6,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKCIZYFXVJWRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC=C(C=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661757 |
Source
|
Record name | tert-Butyl 3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914347-76-5 |
Source
|
Record name | tert-Butyl 3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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